2-amino-5-bromopyrimidine-4-carbonitrile
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Overview
Description
2-Amino-5-bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile typically involves the bromination of 2-amino-4-cyanopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-alkoxypyrimidine-4-carbonitrile or 2-amino-5-thiopyrimidine-4-carbonitrile can be formed.
Oxidation Products: Oxidation can lead to the formation of 2-amino-5-bromopyrimidine-4-carboxylic acid.
Reduction Products: Reduction may yield 2-amino-5-bromopyrimidine-4-methylamine.
Scientific Research Applications
2-Amino-5-bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-amino-5-bromopyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and nitrile groups allows for multiple binding interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Amino-4,6-dibromopyrimidine: Contains an additional bromine atom, which can lead to different reactivity and applications.
2-Amino-5-chloropyrimidine-4-carbonitrile: Substitution of bromine with chlorine alters the compound’s reactivity and binding properties.
Uniqueness
2-Amino-5-bromopyrimidine-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Biological Activity
2-Amino-5-bromopyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C4H4BrN5. The compound features:
- Amino group at the 2-position
- Bromine atom at the 5-position
- Cyano group at the 4-position
This unique arrangement allows for various chemical reactivity and biological interactions, making it a valuable scaffold for drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Binding Interactions : The presence of amino, bromine, and cyano groups facilitates multiple binding interactions such as hydrogen bonding, halogen bonding, and π-π stacking, enhancing its efficacy against various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structural motifs are associated with the inhibition of bacterial growth, making it a candidate for developing new antibiotics.
Anticancer Potential
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related pyrimidine compounds have demonstrated activity against breast cancer xenografts, indicating that structural modifications can enhance potency against specific cancer types .
Case Studies
- Inhibition of Protein Kinase CK2 : A study highlighted the synthesis of pyrimidine derivatives that act as potent inhibitors of protein kinase CK2. These inhibitors exhibited significant anticancer properties in vitro and in vivo models, showcasing the potential of pyrimidine scaffolds in cancer therapeutics .
- Antiviral Activity : Research on pyrimidine nucleosides has revealed their potential to inhibit viral replication. Compounds structurally related to this compound have been tested for antiviral activity against various pathogens, demonstrating promising results .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Bromine at the 5-position | Antimicrobial, Anticancer |
4-Amino-2-bromopyrimidine-5-carbonitrile | Bromine at the 2-position | Antimicrobial |
2-Amino-4-cyanopyrimidine | Cyano group at the 4-position | Antiviral |
2-Amino-6-bromopyrimidine | Bromine at the 6-position | Anticancer |
The comparative analysis highlights how variations in the positioning of functional groups can influence biological activity. The unique arrangement in this compound enhances its reactivity and specificity towards biological targets.
Properties
CAS No. |
1369485-79-9 |
---|---|
Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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